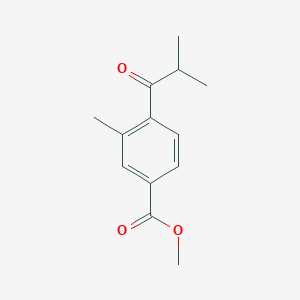
Tripotassium;2-hydroxy-2-oxoacetate;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is commonly used in various scientific applications due to its unique properties and reactivity. This compound is often found in a crystalline form and is slightly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trioxalatoferrate(III) can be synthesized through the reaction of iron(III) chloride with potassium oxalate in an aqueous solution. The reaction typically involves the following steps:
- Dissolve iron(III) chloride in water.
- Add potassium oxalate to the solution.
- Stir the mixture until the formation of a green crystalline precipitate.
- Filter and wash the precipitate with cold water.
- Dry the product under vacuum .
Industrial Production Methods
In industrial settings, the production of potassium trioxalatoferrate(III) involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then packaged and stored under nitrogen to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trioxalatoferrate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo ligand substitution reactions where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand substitution reactions often involve the use of other metal salts or complexing agents.
Major Products Formed
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New metal-ligand complexes with different properties.
Aplicaciones Científicas De Investigación
Potassium trioxalatoferrate(III) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the determination of light flux in chemical actinometry.
Biology: It is used in studies involving iron metabolism and transport.
Medicine: It is explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: It is used in the manufacturing of ceramics and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of potassium trioxalatoferrate(III) involves its ability to form stable complexes with various ligands. The iron center can undergo redox reactions, making it useful in catalysis and other chemical processes. The oxalate ligands can also participate in coordination chemistry, allowing the compound to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium ferric oxalate trihydrate
- Potassium tris(oxalato)ferrate(III) trihydrate
- Ferric potassium oxalate
- Iron(III) tripotassium oxalate trihydrate
Uniqueness
Potassium trioxalatoferrate(III) is unique due to its specific combination of iron and oxalate ligands, which confer distinct chemical and physical properties. Its ability to undergo various redox and ligand substitution reactions makes it versatile for different applications in scientific research and industry .
Propiedades
Fórmula molecular |
C6H3FeK3O12 |
|---|---|
Peso molecular |
440.22 g/mol |
Nombre IUPAC |
tripotassium;2-hydroxy-2-oxoacetate;iron |
InChI |
InChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;;3*+1/p-3 |
Clave InChI |
YXTWCYYDGRBUDE-UHFFFAOYSA-K |
SMILES canónico |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[K+].[K+].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)



![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)



